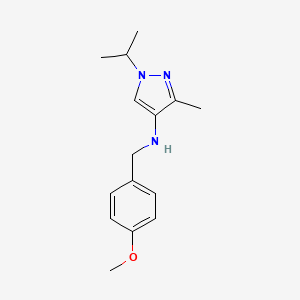
N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-甲氧基苄基)-3-甲基-1-(丙-2-基)-1H-吡唑-4-胺是一种合成有机化合物,属于吡唑衍生物类。该化合物以氮原子上的甲氧基苄基、第三位的甲基和吡唑环第一位的异丙基为特征。
准备方法
合成路线和反应条件
N-(4-甲氧基苄基)-3-甲基-1-(丙-2-基)-1H-吡唑-4-胺的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过在酸性或碱性条件下,用肼与β-二酮或α,β-不饱和羰基化合物反应来合成。
甲氧基苄基的引入: 甲氧基苄基可以通过用4-甲氧基苄基氯和吡唑衍生物进行亲核取代反应来引入。
烷基化: 异丙基可以通过用异丙基溴和合适的碱进行烷基化反应来引入。
工业生产方法
N-(4-甲氧基苄基)-3-甲基-1-(丙-2-基)-1H-吡唑-4-胺的工业生产可能涉及优化反应条件,以确保高收率和纯度。这包括使用连续流动反应器、催化剂的高通量筛选以及色谱法和结晶等先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在甲氧基上,导致形成醛或羧酸。
还原: 还原反应可以在吡唑环上发生,可能导致形成二氢吡唑衍生物。
取代: 该化合物可以参与亲核取代反应,尤其是在苄基位置。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。
取代: 胺和硫醇等亲核试剂可以在碱性条件下用于取代反应。
主要产物
氧化: 形成4-甲氧基苯甲醛或4-甲氧基苯甲酸。
还原: 形成二氢吡唑衍生物。
取代: 形成取代的苄基衍生物。
科学研究应用
N-(4-甲氧基苄基)-3-甲基-1-(丙-2-基)-1H-吡唑-4-胺已被探索用于各种科学研究应用:
药物化学: 该化合物在设计针对特定酶或受体的新药方面具有潜力。
生物学研究: 它可以作为探针用于研究生物途径和分子水平的相互作用。
材料科学: 该化合物可用于合成具有独特性能的新型材料,例如导电聚合物和有机半导体。
工业应用: 它可以作为合成农药、染料和其他工业化学品的中间体。
作用机制
N-(4-甲氧基苄基)-3-甲基-1-(丙-2-基)-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。甲氧基苄基可能促进与疏水口袋的结合,而吡唑环可以参与氢键和π-π相互作用。这些相互作用可以调节靶蛋白的活性,导致对细胞途径的下游影响。
相似化合物的比较
类似化合物
N-(4-甲氧基苄基)丙-2-胺: 该化合物具有甲氧基苄基,但缺少吡唑环,使其在化学反应性方面不那么通用。
3-甲基-1-(丙-2-基)-1H-吡唑-4-胺: 该化合物缺少甲氧基苄基,这可能会降低其与某些靶标的结合亲和力。
独特性
N-(4-甲氧基苄基)-3-甲基-1-(丙-2-基)-1H-吡唑-4-胺的独特性在于甲氧基苄基和吡唑环的组合,这提供了疏水和亲水特性的平衡。这使得它成为设计具有不同生物活性的新化合物的通用支架。
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-10-15(12(3)17-18)16-9-13-5-7-14(19-4)8-6-13/h5-8,10-11,16H,9H2,1-4H3 |
InChI 键 |
GDKUXBRUIHZXQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743386.png)
amine](/img/structure/B11743388.png)
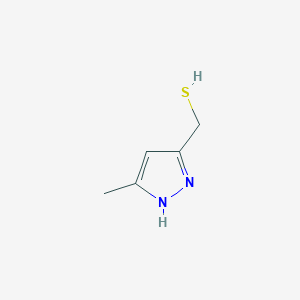
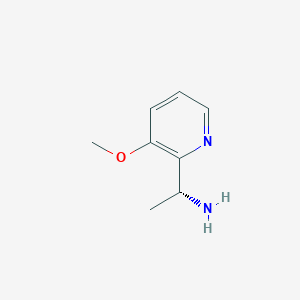
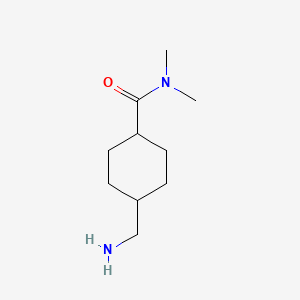
![n-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11743414.png)
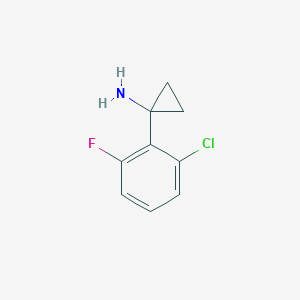
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743442.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11743447.png)
![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743460.png)
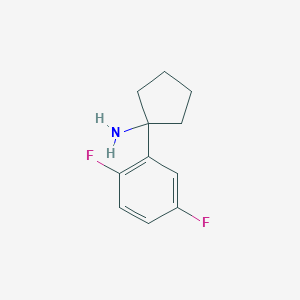
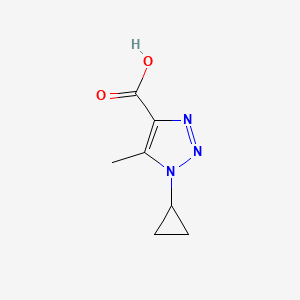
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743481.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743492.png)
